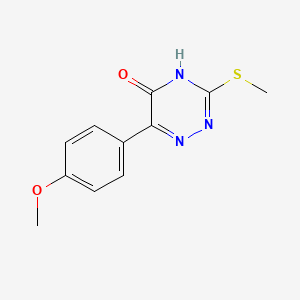

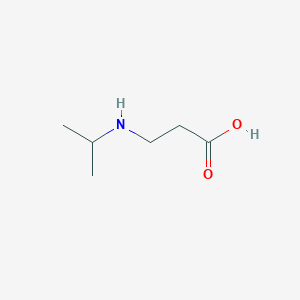

![molecular formula C25H26N2O5 B2950062 1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 634574-38-2](/img/structure/B2950062.png)

1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole is known to be a biologically active scaffold, and the combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution and reactions with nucleophiles . The specific reactions that “1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” can undergo would depend on the exact structure and functional groups present in the compound.Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Agents

The pyrrole moiety is a common feature in many pharmacologically active compounds. Derivatives of pyrrole have been shown to exhibit cytotoxic activity against certain cancer cell lines . The specific structure of the compound , with its chromeno[2,3-c]pyrrole scaffold, could be explored for its potential anticancer properties, particularly in targeting specific types of cancer where this molecular framework might interfere with the proliferation pathways.

Organic Synthesis: Selective Reductions

Pyrrole derivatives are often used in selective reduction reactions in organic synthesis. For example, pyrrole-2,5-dicarboxylates can be selectively reduced to mono-alcohols using diisobutylaluminum hydride . While the compound is not a pyrrole-2,5-dicarboxylate, its complex structure could provide unique challenges and opportunities in the field of selective reductions, potentially leading to new synthetic methodologies or intermediates.

Material Science: Conjugated Photovoltaic Materials

Conjugated materials containing pyrrole units, such as dithieno[3,2-b:2′,3′-d]pyrrole, have been used in photovoltaic materials . The methoxyphenyl and methyl groups in the compound could contribute to its electronic properties, making it a candidate for investigation in the development of new materials for solar energy conversion.

Photopolymerization: Radical Initiators

The compound’s structure suggests potential utility in radical photopolymerization processes. Pyrrole derivatives can act as radical initiators in polymerization reactions under near-infrared light . This application could be particularly relevant in the development of new materials with specific light-responsive properties.

Wirkmechanismus

Target of Action

The primary target of this compound is related to photovoltaic materials, specifically as a hole transport material (HTM) in perovskite solar cells . The compound’s role in this context is to facilitate the movement of positive charge carriers (holes) within the solar cell, which is crucial for the conversion of light energy into electrical energy .

Mode of Action

The compound interacts with its targets through π-conjugation across fused thiophene rings . This interaction enhances the conductivity and hole mobility of the compound, thereby improving its performance as a hole transport material . The compound’s mode of action is also influenced by its core structure, which contributes to the high quality of the film in which it is incorporated .

Biochemical Pathways

This process involves the absorption of light energy, the generation of electron-hole pairs, and the separation and transport of these charge carriers to generate an electric current .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is a solid powder and is hygroscopic

Result of Action

The primary result of the compound’s action is the enhancement of the performance of perovskite solar cells . Specifically, the compound improves the conductivity and hole mobility of the solar cells, leading to higher power conversion efficiencies . In fact, devices based on this compound have been shown to achieve power conversion efficiencies comparable to those of state-of-the-art HTMs .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound has been shown to maintain good stability under controlled humidity conditions . Additionally, the synthesis cost of the compound is significantly lower than that of other HTMs, making it a more economically viable option for use in solar cells .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-16-3-8-20-19(15-16)23(28)21-22(17-4-6-18(30-2)7-5-17)27(25(29)24(21)32-20)10-9-26-11-13-31-14-12-26/h3-8,15,22H,9-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIOKKQYCIXAFOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-Chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]imidazolidin-2-one](/img/structure/B2949979.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2949981.png)

![5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2949986.png)

![N-[4-(2-Morpholin-4-yl-2-oxoethyl)phenyl]prop-2-enamide](/img/structure/B2949993.png)

![2-[2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2949998.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2950000.png)

![N-{3'-acetyl-1-butyl-5,7-dimethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2950001.png)